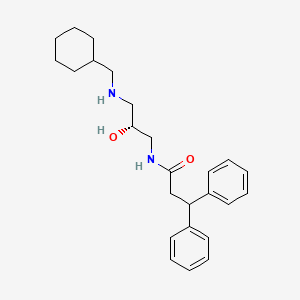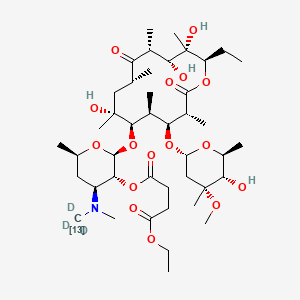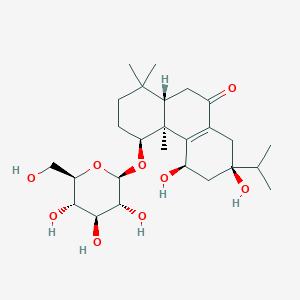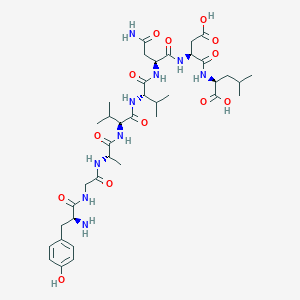
Orphenadrine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orphenadrine-d3 is a deuterium-labeled derivative of orphenadrine, a muscarinic antagonist used primarily for the symptomatic relief of musculoskeletal pain and discomfort. The deuterium labeling makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .
Méthodes De Préparation
Orphenadrine-d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the orphenadrine molecule. This process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published .
Analyse Des Réactions Chimiques
Orphenadrine-d3, like its non-deuterated counterpart, can undergo several types of chemical reactions:
Oxidation: this compound can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Orphenadrine-d3 is widely used in scientific research for various applications:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, making it valuable for studying the absorption, distribution, metabolism, and excretion of orphenadrine.
Metabolic Studies: this compound is used to investigate the metabolic pathways and identify metabolites of orphenadrine in the body.
Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for quantifying orphenadrine and its metabolites.
Quality Control: This compound is employed in quality control processes for the production of orphenadrine, ensuring the consistency and accuracy of the final product.
Mécanisme D'action
Orphenadrine-d3 exerts its effects by binding to and inhibiting both histamine H1 receptors and NMDA receptors. This dual action helps alleviate motor disturbances and muscle spasms. The inhibition of histamine H1 receptors reduces allergic reactions and inflammation, while the inhibition of NMDA receptors helps in pain relief and muscle relaxation .
Comparaison Avec Des Composés Similaires
Orphenadrine-d3 can be compared with other muscle relaxants such as:
Cyclobenzaprine: Another muscle relaxant used for similar indications but with a different mechanism of action, primarily acting on the central nervous system to reduce muscle spasms.
Tizanidine: A muscle relaxant that works by inhibiting presynaptic motor neurons, leading to muscle relaxation.
This compound’s uniqueness lies in its deuterium labeling, which enhances its utility in research applications by providing more accurate and reliable data in pharmacokinetic and metabolic studies .
Propriétés
Formule moléculaire |
C18H23NO |
|---|---|
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
N-methyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C18H23NO/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3/i2D3 |
Clé InChI |
QVYRGXJJSLMXQH-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2C |
SMILES canonique |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[His7] Corazonin](/img/structure/B12401621.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate](/img/structure/B12401622.png)
![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B12401627.png)
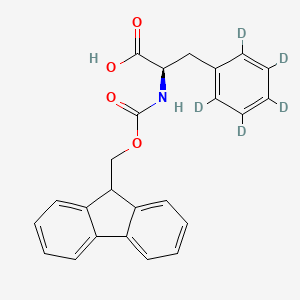
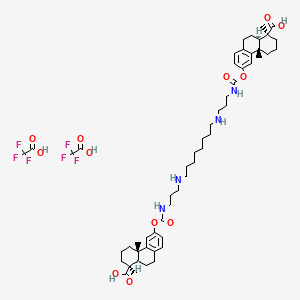


![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)
